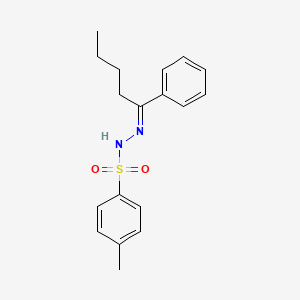
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a chemical compound with a complex structure that includes two isopropyl and methyl-substituted cyclohexyl groups attached to a succinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate typically involves the esterification of succinic acid with (1S,2R,5S)-2-isopropyl-5-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mecanismo De Acción
The mechanism of action of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate involves its interaction with molecular targets through its chiral centers. The compound can bind to specific enzymes or receptors, influencing biochemical pathways and eliciting biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,5S)-(+)-Menthol: A monoterpene with similar stereochemistry, used in flavoring and pharmaceuticals.
(1R,2S,5R)-(-)-Menthol: Another stereoisomer of menthol with distinct sensory properties.
Bis[(1S,2R,5S)-5-isopropyl-2,3-dimethylcyclohexyl] 2,6-dimethyl-3,5-pyridinedicarboxylate: A compound with a similar cyclohexyl structure but different functional groups.
Uniqueness
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential bioactivity make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C24H42O4 |
|---|---|
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
Clave InChI |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


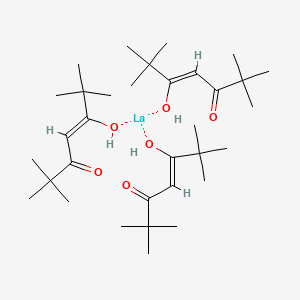
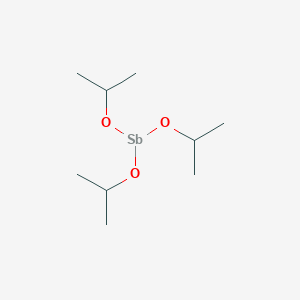
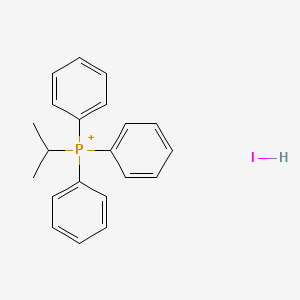

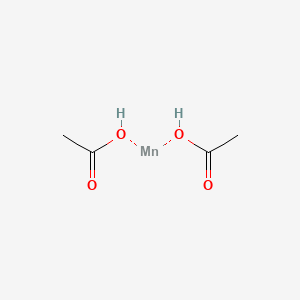
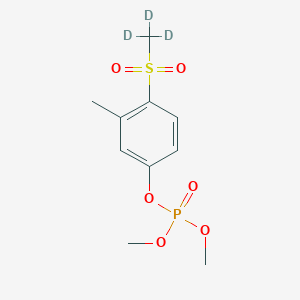

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
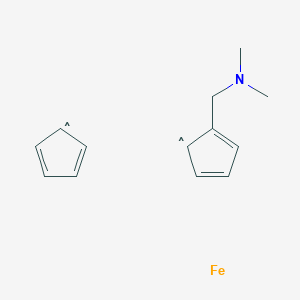


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
